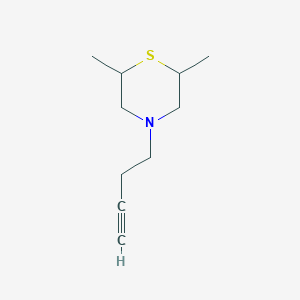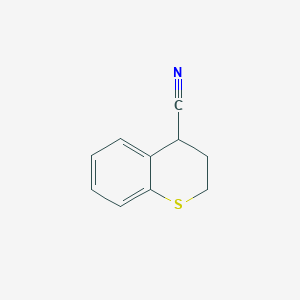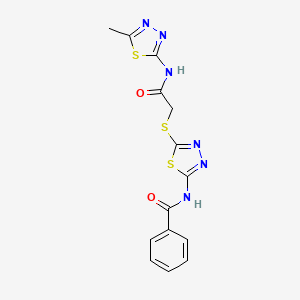![molecular formula C20H16FN5O5S B2593463 N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)tio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamida CAS No. 872597-24-5](/img/new.no-structure.jpg)
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)tio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C20H16FN5O5S and its molecular weight is 457.44. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Multicomponente de 2-Amino-4H-benzo[b]piranos
El compuesto que ha mencionado puede servir como un valioso catalizador en la síntesis multicomponente en un solo recipiente de derivados de 2-amino-4H-benzo[b]pirano. Los investigadores han utilizado con éxito un catalizador de SiO2@Fe3O4 funcionalizado con amina, ecológico y recuperable magnéticamente para este propósito . La reacción implica la molienda de varios aldehídos aromáticos sustituidos, dimedona y malononitrilo a temperatura ambiente en condiciones sin disolventes y sin residuos. Los beneficios de este enfoque incluyen excelentes rendimientos, alta pureza, amplia tolerancia al grupo funcional, durabilidad, reutilización y reciclabilidad.
Síntesis de Ligandos Nobles
El compuesto se puede utilizar para preparar ligandos nobles. Por ejemplo, (E)-N′-(benzo[d]dioxol-5-ilmetileno)-4-metil-bencenosulfonilhidrazida (BDMMBSH) se sintetiza mediante un método de condensación simple utilizando benzo[d][1,3]-dioxolcarbaldehído, bencenosulfonilhidrazina (BSH) y 4-metil-bencenosulfonilhidrazina (4-MBSH) con buen rendimiento . Estos ligandos pueden encontrar aplicaciones en química de coordinación o catálisis.
Nuevos Derivados de Benzo[d][1,3]dioxol
Los investigadores han explorado nuevos derivados de benzo[d][1,3]dioxol, incluidos los diselenuros. Por ejemplo, el diselénido simétrico 5-(2-(benzo[d][1,3]dioxol-6-il) diselanil) benzo[d][1,3]dioxol se sintetizó utilizando 5-bromobenzo[d][1,3]dioxol mediante metodología de Grignard. Dichos compuestos podrían tener propiedades y aplicaciones interesantes .
Mecanismo De Acción
Target of Action
The primary targets of N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the formation of new blood vessels . P-glycoprotein efflux pumps are proteins that pump foreign substances out of cells and play a significant role in multidrug resistance .
Mode of Action
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide interacts with its targets by inhibiting their activity . It inhibits VEGFR1, thereby preventing the VEGF-induced migration of HUVEC cells, which is indicative of its anti-angiogenic activity . It also inhibits P-glycoprotein efflux pumps, thereby enhancing the anticancer activity of drugs like doxorubicin in human colorectal carcinoma LS180 cells .
Biochemical Pathways
The inhibition of VEGFR1 by N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide affects the VEGF signaling pathway, which is crucial for angiogenesis . By inhibiting this pathway, the compound prevents the formation of new blood vessels, which is a key process in tumor growth and metastasis . The inhibition of P-glycoprotein efflux pumps affects the drug efflux pathway, enhancing the intracellular concentration of certain anticancer drugs .
Pharmacokinetics
Its ability to inhibit p-glycoprotein efflux pumps suggests that it may enhance the bioavailability of certain drugs by preventing their efflux from cells .
Result of Action
The result of the action of N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is the inhibition of angiogenesis and enhancement of the anticancer activity of certain drugs . This is evident from the improved IC50 of doxorubicin, the increased activity of caspase-3, and the significant reduction in colony formation ability of LS180 cells after treatment with doxorubicin .
Propiedades
Número CAS |
872597-24-5 |
|---|---|
Fórmula molecular |
C20H16FN5O5S |
Peso molecular |
457.44 |
Nombre IUPAC |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C20H16FN5O5S/c21-12-4-2-1-3-11(12)18(28)24-16-17(22)25-20(26-19(16)29)32-8-15(27)23-10-5-6-13-14(7-10)31-9-30-13/h1-7H,8-9H2,(H,23,27)(H,24,28)(H3,22,25,26,29) |
Clave InChI |
WLFVBQUEDQDWHW-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CC=C4F)N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2593388.png)
![(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2593389.png)
![4-tert-butyl-N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2593390.png)




![2-(4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid](/img/structure/B2593399.png)
![8,9-Dimethoxy-2-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B2593400.png)
![ethyl 4-[(Z)-2-cyano-3-(cyclopropylamino)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2593401.png)

